Avotaciclib

Description

This compound is an orally bioavailable, cyclin dependent kinase 1 (CDK1) inhibitor, with potential antineoplastic activity. Upon administration, this compound targets, binds to and inhibits the activity of CDK1. This may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis. This may inhibit tumor cell proliferation. CDK1, an ATP-dependent serine/threonine kinase, plays a key role in regulating cell division, cell cycle progression and proliferation. It is frequently overexpressed in tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

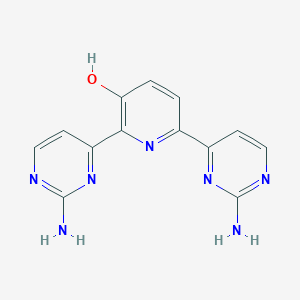

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVAQKKPFOPZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1983983-41-0 | |

| Record name | Avotaciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avotaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVOTACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avotaciclib: A Deep Dive into its Mechanism of Action as a CDK1 Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of avotaciclib (also known as BEY1107), a potent and selective orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its potential as an anti-cancer therapeutic.

Core Mechanism: Selective Inhibition of CDK1

This compound's primary mechanism of action is the direct inhibition of CDK1, a key serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly the G2/M transition.[1][2][3][4] By targeting and binding to the ATP-binding pocket of CDK1, this compound blocks its kinase activity, preventing the phosphorylation of downstream substrates essential for mitotic entry and execution.[3] This targeted inhibition leads to a cascade of cellular events culminating in anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Analysis of this compound's Potency

The inhibitory potential of this compound has been quantified in various preclinical studies. While specific enzymatic IC50 or Ki values for the direct inhibition of CDK1 are not publicly available in the reviewed literature, the cellular potency of this compound has been demonstrated in several cancer cell lines.

| Cell Line | Cancer Type | Potency Metric | Value (µM) | Reference |

| H1437R | Non-Small Cell Lung Cancer | EC | 0.918 | [2] |

| H1568R | Non-Small Cell Lung Cancer | EC | 0.580 | [2] |

| H1703R | Non-Small Cell Lung Cancer | EC | 0.735 | [2] |

| H1869R | Non-Small Cell Lung Cancer | EC | 0.662 | [2] |

| Table 1: Cellular Potency of this compound in Cancer Cell Lines |

Downstream Cellular Consequences of CDK1 Inhibition

The inhibition of CDK1 by this compound triggers two primary cellular outcomes: cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

CDK1, in complex with its regulatory partner Cyclin B, is the master regulator of the G2/M checkpoint. Its activation is required for entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of numerous substrates required for mitotic initiation, including lamins, condensins, and components of the mitotic spindle. This leads to a robust arrest of the cell cycle at the G2/M transition phase.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. The inhibition of CDK1 by this compound has been shown to induce apoptosis in cancer cells. This is often characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

This section outlines the general methodologies used in preclinical studies to characterize the mechanism of action of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

Cell viability is assessed using a metabolic assay such as MTT or MTS, or a luminescence-based assay measuring ATP levels.

-

Absorbance or luminescence is measured using a plate reader.

-

Data is normalized to the vehicle-treated control, and EC

50values are calculated using non-linear regression analysis.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cells are treated with this compound or vehicle control for a defined time course (e.g., 24, 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

-

DNA content is analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assay (Western Blot for Caspase Cleavage)

Objective: To assess the induction of apoptosis by this compound through the detection of caspase activation.

Methodology:

-

Cells are treated with this compound or vehicle control.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK1 that exerts its anti-cancer effects by inducing G2/M cell cycle arrest and apoptosis. Its well-defined mechanism of action provides a strong rationale for its continued investigation in clinical trials for various malignancies. Further research is warranted to fully elucidate the downstream signaling events and to identify predictive biomarkers for this compound sensitivity.

References

Avotaciclib: A Technical Guide to a Novel CDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avotaciclib (formerly BEY1107) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical serine/threonine kinase that, in complex with its cyclin partners, governs the G2/M phase transition and the onset of mitosis in the cell cycle. Dysregulation of CDK1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated preclinical efficacy in various cancer models, including non-small cell lung cancer and pancreatic cancer, by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation of cancer stem cells.[2][3] This technical guide provides a comprehensive overview of the core function of this compound, its mechanism of action, a summary of key preclinical data, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound is a novel therapeutic agent with potential antineoplastic activity.[1][5] Its primary mechanism of action is the targeted inhibition of CDK1, a key regulator of cell division.[1][5] Overexpression of CDK1 is frequently observed in tumor cells, contributing to uncontrolled proliferation.[1][5] By binding to and inhibiting CDK1, this compound disrupts the cell cycle, leading to apoptosis and a reduction in tumor cell growth.[1][2][5] Furthermore, this compound has shown potential in targeting cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.[3] Currently, this compound is under investigation in a Phase I clinical trial for patients with pancreatic cancer (NCT03579836).[1]

Mechanism of Action: CDK1 Inhibition

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. CDKs and their regulatory partners, cyclins, are the master orchestrators of this process. CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which triggers the entry into mitosis.

This compound exerts its therapeutic effect by directly targeting the ATP-binding pocket of CDK1, preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events:

-

G2/M Cell Cycle Arrest: By blocking CDK1 activity, this compound prevents cells from transitioning from the G2 phase to the M phase of the cell cycle, effectively halting cell division.[3]

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in cancer cells.[2]

-

Inhibition of Cancer Stem Cell (CSC) Division: CSCs are a subpopulation of tumor cells with self-renewal capabilities that contribute to cancer progression and relapse. This compound has been reported to inhibit the division of these cells.[1][3]

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the anti-proliferative effects of this compound in various cancer cell lines. A key study by Zhang L, et al. (2024) investigated its efficacy in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | EC50 (µM) |

| H1437R | Non-Small Cell Lung Cancer | 0.918 |

| H1568R | Non-Small Cell Lung Cancer | 0.580 |

| H1703R | Non-Small Cell Lung Cancer | 0.735 |

| H1869R | Non-Small Cell Lung Cancer | 0.662 |

| Data from Zhang L, et al. Journal of Radiation Research and Applied Sciences, 2024.[2] |

These results indicate that this compound is effective at sub-micromolar concentrations in inhibiting the viability of radiotherapy-resistant NSCLC cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear or opaque-walled microplates

-

This compound stock solution (e.g., in DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

-

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

-

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to determine the EC50 value.

Western Blotting for CDK1 Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of proteins in the CDK1 signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying this compound-induced apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvest: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a promising CDK1 inhibitor with demonstrated preclinical activity against various cancer types. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK1 inhibitors. Further research, including the full publication of clinical trial results, will be crucial in defining the role of this compound in the oncology treatment landscape.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

Avotaciclib's Pharmacodynamic Profile in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, particularly at the G2/M transition, and its overexpression is a common feature in various cancers.[4][5] By targeting CDK1, this compound disrupts the cell division process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: CDK1 Inhibition

This compound exerts its anti-neoplastic effects by directly binding to and inhibiting the kinase activity of CDK1.[4] This inhibition prevents the phosphorylation of downstream substrates essential for the G2/M transition and mitotic progression. The primary consequence of CDK1 inhibition by this compound is a halt in the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various cancer cell lines, particularly in models of non-small cell lung cancer that are resistant to radiotherapy.

| Cell Line | Cancer Type | EC50 (µM) | Citation |

| H1437R | Non-Small Cell Lung Cancer | 0.918 | [1] |

| H1568R | Non-Small Cell Lung Cancer | 0.580 | [1] |

| H1703R | Non-Small Cell Lung Cancer | 0.735 | [1] |

| H1869R | Non-Small Cell Lung Cancer | 0.662 | [1] |

Table 1: In Vitro Efficacy of this compound in Radiotherapy-Resistant NSCLC Cell Lines.

Signaling Pathways Modulated by this compound

This compound's inhibition of CDK1 initiates a cascade of events that culminate in cell cycle arrest and apoptosis. A key aspect of this process is the modulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.

In paclitaxel-resistant ovarian cancer cells, the combination of paclitaxel and duloxetine induces CDK1 activation, leading to the phosphorylation and inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The addition of this compound can block this phosphorylation, highlighting its role in modulating key survival pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (EC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-64 µM) for 48-72 hours.

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value using a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, phospho-Bcl-2, Bcl-2, PARP, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for 48-72 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

References

Avotaciclib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] As a critical regulator of the G2/M phase transition, CDK1 is a key therapeutic target in oncology.[4][5] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical cancer models.[3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on cell cycle progression. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process that ensures the fidelity of genetic inheritance. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the progression through the different phases of the cell cycle.[6] CDK1, in association with Cyclin B, is the master regulator of the G2/M transition, driving the cell into mitosis.[4] Dysregulation of CDK1 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6]

This compound has been identified as a potent and selective inhibitor of CDK1.[1] Its mechanism of action centers on the inhibition of CDK1 kinase activity, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][5] This guide will delve into the technical details of this compound's effects on cell cycle progression.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of CDK1.[2] The primary consequence of CDK1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition.[1] This prevents cancer cells from entering mitosis, ultimately leading to programmed cell death (apoptosis).[3][5]

CDK1 and the G2/M Checkpoint

The transition from the G2 phase to mitosis is a tightly regulated process controlled by the G2/M checkpoint, which ensures that DNA replication is complete and any DNA damage is repaired before the cell divides. CDK1, in complex with Cyclin B, is the key driver of this transition. Activation of the CDK1/Cyclin B complex involves the dephosphorylation of inhibitory sites on CDK1 (Thr14 and Tyr15) by the phosphatase Cdc25. Once active, CDK1/Cyclin B phosphorylates a multitude of downstream substrates that are essential for mitotic entry, including proteins involved in chromosome condensation, nuclear envelope breakdown, and spindle formation.

This compound-Induced G2/M Arrest

By inhibiting CDK1, this compound prevents the phosphorylation of these critical downstream targets. This effectively halts the cell cycle at the G2/M checkpoint, preventing the cell from entering mitosis. The sustained arrest at this checkpoint can trigger apoptotic pathways, leading to the elimination of the cancerous cells.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Radiotherapy-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

Data from a study on the synergistic effects of this compound with a checkpoint kinase 2 inhibitor.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on cell cycle progression.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (BEY1107)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (BEY1107)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of CDK1 Downstream Targets

This protocol is used to assess the effect of this compound on the phosphorylation status of downstream targets of CDK1.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (BEY1107)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Lamin A/C, anti-total-Lamin A/C, anti-phospho-Histone H3, anti-total-Histone H3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound is a potent CDK1 inhibitor that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the mechanism of action and therapeutic potential of this compound. Further studies, particularly those elucidating its comprehensive kinase selectivity profile, will be crucial in fully understanding its therapeutic window and potential clinical applications.

References

- 1. This compound (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

Avotaciclib (BEY1107): A Preclinical Deep Dive into its Potential in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal prognosis and limited therapeutic options. The cell cycle machinery, often dysregulated in cancer, presents a compelling target for therapeutic intervention. Avotaciclib (formerly BEY1107), a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), is an investigational agent that has entered clinical development for pancreatic cancer. This technical guide synthesizes the available preclinical data on this compound in pancreatic cancer, providing insights into its mechanism of action, potential therapeutic efficacy, and the scientific rationale for its clinical evaluation. While detailed quantitative data from dedicated pancreatic cancer studies remains limited in the public domain, this document collates existing information and provides context through related studies and the broader understanding of CDK1 inhibition in oncology.

Introduction: The Rationale for Targeting CDK1 in Pancreatic Cancer

The cell division cycle is a tightly regulated process orchestrated by cyclins and their partner cyclin-dependent kinases (CDKs). CDK1, in complex with Cyclin B, is the master regulator of the G2/M transition and progression through mitosis. In many cancers, including pancreatic cancer, the intricate checkpoints governing cell cycle progression are compromised, leading to uncontrolled proliferation.

This compound is an orally bioavailable small molecule that specifically inhibits the kinase activity of CDK1.[1][2][3] By blocking CDK1, this compound is designed to induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[4] Furthermore, emerging evidence suggests that CDK1 plays a role in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. Preclinical findings indicate that this compound can inhibit the self-renewal of these cancer stem cells, suggesting a potential to overcome key mechanisms of treatment failure in pancreatic cancer.[1][4]

Mechanism of Action: How this compound Works

This compound's primary mechanism of action is the selective inhibition of CDK1. This targeted action disrupts the normal progression of the cell cycle, primarily at the G2/M checkpoint.

dot

Caption: this compound inhibits the Cyclin B/CDK1 complex, blocking the G2/M transition and CSC self-renewal, leading to apoptosis.

Preclinical Efficacy Data

While comprehensive preclinical data for this compound specifically in pancreatic cancer models is not extensively published, available information and data from other cancer types provide valuable insights.

In Vitro Studies

There is a lack of publicly available IC50 or EC50 values for this compound in a panel of pancreatic cancer cell lines. However, studies in other cancer cell types demonstrate its potency. For instance, in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant anti-proliferative effects.

| Cell Line (NSCLC, Radio-resistant) | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

| Data from a study on non-small cell lung cancer.[2] |

Preclinical reports indicate that this compound induces cell destruction in cancer cells and demonstrates a synergistic effect in inhibiting cancer cell metastasis when combined with gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.[4]

In Vivo Studies

Detailed in vivo efficacy data for this compound in pancreatic cancer xenograft or patient-derived xenograft (PDX) models, such as tumor growth inhibition (TGI) percentages or survival analysis, are not yet publicly available. However, non-clinical testing has suggested that combination therapy with gemcitabine shows synergistic effects in inhibiting cancer cell metastasis.[4] This provides a strong rationale for the combination strategy being explored in clinical trials.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in pancreatic cancer have not been published. Below are generalized, representative protocols for the types of assays typically used to characterize a CDK1 inhibitor.

Cell Viability Assay (Example Protocol)

-

Cell Lines: A panel of human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3).

-

Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

Detection: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

-

Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis (Example Protocol)

-

Treatment: Pancreatic cancer cells are treated with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.

dot

Caption: A typical workflow for analyzing the effect of this compound on the cell cycle distribution of pancreatic cancer cells.

In Vivo Xenograft Model (Example Protocol)

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: Human pancreatic cancer cells (e.g., 1-5 x 10^6 cells) are injected subcutaneously or orthotopically into the pancreas.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, gemcitabine monotherapy, this compound + gemcitabine). This compound is administered orally according to a predetermined schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Future Directions and Conclusion

The available preclinical data, although limited in the public domain for pancreatic cancer specifically, suggests that this compound (BEY1107) holds promise as a novel therapeutic agent for this challenging disease. Its mechanism of action, targeting the master cell cycle regulator CDK1 and its potential to eliminate cancer stem cells, addresses key drivers of pancreatic cancer progression and therapy resistance. The observation of synergistic effects with gemcitabine is particularly encouraging and provides a strong rationale for the ongoing clinical investigations of this combination.

Further publication of detailed preclinical studies, including in vivo efficacy in various pancreatic cancer models and pharmacodynamic biomarker analysis, will be crucial to fully elucidate the therapeutic potential of this compound and to guide its clinical development. The scientific community eagerly awaits the results of the Phase 1/2 clinical trial to determine the safety and efficacy of this novel CDK1 inhibitor in patients with advanced pancreatic cancer.

References

Avotaciclib: An Examination Beyond CDK1 Reveals a Data Gap in Off-Target Characterization

Despite its progression into clinical trials as a potent Cyclin-Dependent Kinase 1 (CDK1) inhibitor, a comprehensive public profile of avotaciclib's molecular interactions beyond its primary target remains elusive. Extensive investigation into scientific literature and publicly accessible databases reveals a significant lack of information regarding the broader kinase selectivity and potential off-target effects of this investigational anti-cancer agent, also known as BEY1107.

This compound is predominantly characterized as an orally bioavailable small molecule that specifically targets and inhibits CDK1.[1][2][3] This mechanism is the foundation of its therapeutic hypothesis, aiming to induce cell cycle arrest and apoptosis in cancer cells where CDK1 is often overexpressed.[1][3] However, for a complete understanding of its biological activity, potential for polypharmacology, and a full safety assessment, a thorough characterization of its interactions with the wider human kinome is crucial.

In modern drug development, especially for kinase inhibitors, comprehensive selectivity profiling is a standard practice. This is often accomplished through large-scale screening assays, such as kinome scans, which assess the binding or inhibitory activity of a compound against hundreds of different kinases. The resulting data provides a detailed map of a drug's specificity and can uncover unexpected off-target interactions that may contribute to its efficacy or toxicity profile. For many other CDK inhibitors, such as abemaciclib, detailed selectivity profiles are publicly available and have revealed additional targets that contribute to their clinical activity.

In the case of this compound, however, such comprehensive kinase screening data does not appear to be publicly available. Searches for "this compound kinase selectivity," "BEY1107 kinome scan," or "this compound off-target profile" did not yield any specific molecular targets other than CDK1.

This absence of data precludes the creation of a detailed technical guide on the non-CDK1 molecular targets of this compound as requested. Consequently, it is not possible to provide the following:

-

Quantitative Data Presentation: Without identified off-targets, there is no quantitative data (e.g., IC50, Ki values) to summarize in tabular format.

-

Detailed Experimental Protocols: The specific experimental methodologies used to assess this compound's kinase selectivity are not documented in the public domain.

-

Signaling Pathway and Workflow Visualizations: As no alternative signaling pathways modulated by this compound (via non-CDK1 targets) have been identified, the generation of corresponding diagrams is not feasible.

While the primary mechanism of action for this compound is well-defined as CDK1 inhibition, a complete picture of its molecular interactions is necessary for a thorough understanding of its clinical potential. The lack of publicly available kinase selectivity data for this compound represents a notable gap in the scientific understanding of this clinical-stage molecule. Researchers and drug development professionals are encouraged to consult any future publications or data releases from the sponsoring organizations for a more complete profile of this compound.

References

Avotaciclib: An In-depth Technical Guide to its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] As a critical regulator of the cell cycle, particularly at the G2/M transition, CDK1 is a key target in oncology research.[2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a promising therapeutic target. This compound has demonstrated potent in vitro efficacy in inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the in vitro studies on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.

Core Mechanism of Action: CDK1 Inhibition

This compound functions as a potent and selective inhibitor of CDK1.[2] CDK1, in complex with its regulatory subunit Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition and entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to a cell cycle arrest at the G2/M phase.[2] This prolonged arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1]

Below is a diagram illustrating the CDK1 signaling pathway and the point of intervention by this compound.

Quantitative In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity across various cancer cell lines. The following table summarizes the available half-maximal effective concentration (EC50) values from in vitro cell viability studies.

| Cell Line | Cancer Type | EC50 (µM) |

| H1437R | Non-Small Cell Lung Cancer | 0.918[1] |

| H1568R | Non-Small Cell Lung Cancer | 0.580[1] |

| H1703R | Non-Small Cell Lung Cancer | 0.735[1] |

| H1869R | Non-Small Cell Lung Cancer | 0.662[1] |

| Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines. |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT/WST-8 Assay)

This assay is performed to determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 to 64 µM) or vehicle control (DMSO).[1]

-

Incubation: The plates are incubated for 48 hours.[1]

-

Reagent Addition: After the incubation period, a tetrazolium salt-based reagent (e.g., MTT or WST-8) is added to each well according to the manufacturer's instructions.

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the EC50 values are calculated using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The in vitro data strongly support the characterization of this compound as a potent inhibitor of CDK1, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The provided EC50 values in non-small cell lung cancer cell lines highlight its anti-proliferative potential. The detailed experimental protocols in this guide offer a foundation for researchers to further investigate the in vitro efficacy and mechanism of action of this compound in various cancer models. Further studies are warranted to expand the panel of cancer cell lines tested and to elucidate the detailed molecular events downstream of CDK1 inhibition by this compound.

References

The Preclinical Pharmacokinetic Profile of Avotaciclib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression.[1][2] Its potential as an antineoplastic agent is currently under investigation in clinical trials for solid tumors, including pancreatic cancer.[1][3] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide synthesizes the available information on the preclinical pharmacokinetics of this compound and provides a framework for the experimental protocols typically employed in such studies. Due to the limited publicly available quantitative data for this compound, this guide also draws upon established principles of preclinical ADME studies for small molecule kinase inhibitors to present a comprehensive overview.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets CDK1.[1][2] CDK1, in complex with its cyclin partners, plays a pivotal role in orchestrating the M-phase of the cell cycle. By inhibiting CDK1, this compound is designed to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The rationale for its development lies in the frequent dysregulation of the cell cycle in various cancers, making CDK1 an attractive therapeutic target.

Signaling Pathway of CDK1 in Cell Cycle Regulation

The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and progression through mitosis. This compound's therapeutic potential stems from its ability to inhibit this critical step.

Caption: Simplified signaling pathway of CDK1 activation and its role in initiating mitosis.

Preclinical Pharmacokinetic Data

Detailed quantitative pharmacokinetic data for this compound in animal models are not extensively available in the public domain. The tables below are presented as illustrative examples of how such data would be structured for common preclinical species. The values are hypothetical and intended to provide a framework for understanding the key pharmacokinetic parameters.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rodent Models (Illustrative)

| Parameter | Mouse (Dose: X mg/kg) | Rat (Dose: Y mg/kg) |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC0-t (ng·h/mL) | Data not available | Data not available |

| AUC0-inf (ng·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| CL/F (mL/min/kg) | Data not available | Data not available |

| Vd/F (L/kg) | Data not available | Data not available |

| F (%) | Data not available | Data not available |

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Non-Rodent Models (Illustrative)

| Parameter | Dog (Dose: Z mg/kg) | Cynomolgus Monkey (Dose: W mg/kg) |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC0-t (ng·h/mL) | Data not available | Data not available |

| AUC0-inf (ng·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| CL/F (mL/min/kg) | Data not available | Data not available |

| Vd/F (L/kg) | Data not available | Data not available |

| F (%) | Data not available | Data not available |

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following sections detail the standard methodologies that would be employed to generate the pharmacokinetic data presented in the tables above.

Animal Models

-

Species: Typically, studies are conducted in at least two species, one rodent (e.g., Sprague-Dawley rats, CD-1 mice) and one non-rodent (e.g., Beagle dogs, Cynomolgus monkeys).

-

Health Status: Animals are specific-pathogen-free and acclimatized to the laboratory environment before the study.

-

Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting is required for the study.

Dosing and Sample Collection

A typical experimental workflow for a preclinical pharmacokinetic study is outlined below.

References

Methodological & Application

Application Notes and Protocols: Avotaciclib In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of avotaciclib, a potent and orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1). The following sections outline the mechanism of action, protocols for assessing its anti-proliferative activity, and a summary of its efficacy in specific cancer cell lines.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets CDK1, a key serine/threonine kinase that plays a crucial role in regulating cell cycle progression and cell division.[1][2][3] Overexpression of CDK1 is frequently observed in various tumor cells. By binding to and inhibiting the activity of CDK1, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor proliferation.[1][3][4][5] Its primary application under investigation is for the treatment of cancers such as pancreatic and lung cancer.[2][4][5]

This compound Signaling Pathway

Caption: this compound inhibits the active Cyclin B/CDK1 complex, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.

| Cell Line | Histology | This compound EC50 (µM) |

| H1437R | Adenocarcinoma | 0.918[4][5] |

| H1568R | Adenocarcinoma | 0.580[4][5] |

| H1703R | Squamous cell carcinoma | 0.735[4][5] |

| H1869R | Adenocarcinoma | 0.662[4][5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay. This assay measures the metabolic activity of viable cells.

Materials:

-

Cancer cell line of interest (e.g., H1568R)

-

This compound hydrochloride

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

-

Count the cells and adjust the concentration to 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound using an MTT-based cell viability assay.

References

Application Note: Development of Cell-Based Assays for the CDK1 Inhibitor Avotaciclib

Audience: Researchers, scientists, and drug development professionals.

Introduction Avotaciclib (also known as BEY1107) is an orally bioavailable, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1, a key serine/threonine kinase, complexes with Cyclin B to form the M-phase promoting factor (MPF), which is essential for the G2/M transition and entry into mitosis.[4] In many cancers, CDK1 is overexpressed, making it a critical target for antineoplastic therapies.[2] this compound functions by binding to and inhibiting CDK1, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor cell proliferation.[2]

This application note provides a detailed guide for the development and implementation of essential cell-based assays to characterize the pharmacological effects of this compound. The protocols herein describe methods to quantify its anti-proliferative activity, confirm target engagement within the cell, analyze its impact on cell cycle progression, and develop models for studying potential resistance mechanisms.

CDK1 Signaling Pathway in G2/M Transition

The diagram below illustrates the central role of the CDK1/Cyclin B complex in initiating mitosis. The complex phosphorylates key substrates, such as Lamin A/C, leading to nuclear envelope breakdown and chromosome condensation. This compound directly inhibits the kinase activity of this complex, thereby blocking these downstream events and arresting the cell cycle.

References

Preparation of Avotaciclib Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of avotaciclib stock solutions for in vitro and in vivo research applications. This compound is a potent and orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, and is under investigation for its therapeutic potential in various cancers.[1][2][3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.

Introduction to this compound

This compound, also known as BEY1107, is a small molecule inhibitor that targets CDK1.[1][3] By inhibiting CDK1, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][2] It is currently being investigated in clinical trials for indications such as pancreatic cancer.[1] Given its mechanism of action, this compound is a valuable tool for cancer research, cell biology studies, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₇O | [1][3] |

| Molecular Weight | 281.27 g/mol (free base) | [1] |

| Appearance | Light yellow to yellow solid | [6] |

| Solubility | DMSO: 100 mg/mL (with sonication) | [7] |

| DMSO: 4 mg/mL | [8] | |

| Sparingly soluble in aqueous buffers | [9] | |

| Storage (Solid) | -20°C for long-term (months to years) | [3][6] |

| 0-4°C for short-term (days to weeks) | [3] | |

| Storage (Stock Solution in DMSO) | -80°C for up to 1 year | [8] |

| -20°C for up to 1 month | [4][8] |

Note: this compound is also available as hydrochloride and trihydrochloride salts, which will have different molecular weights.[2][10] Always refer to the batch-specific information provided by the supplier for the exact molecular weight.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

-

This compound powder (free base, MW: 281.27 g/mol )

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure

-

Pre-weighing Preparations: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood to minimize inhalation exposure.

-

Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.81 mg of this compound (see calculation below).

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 281.27 g/mol = 0.0028127 g = 2.81 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, if you weighed 2.81 mg, you would add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, light-yellow solution should be formed.

-

Enhancing Solubility (Optional): If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) can be used to facilitate dissolution.[7] Gentle warming to 37°C may also aid in solubilization.[4]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][8]

Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

Application in Cell Culture Experiments

When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (generally >0.5%).[11]

Protocol for Dilution in Cell Culture Media

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final working concentration.

-

Example: To prepare a final concentration of 10 µM in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution to 999 µL of medium (a 1:1000 dilution).

-

Gently mix the final solution before adding it to your cells.

-

Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.

Safety Precautions

-

This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.

-

Dispose of waste according to institutional and local regulations.

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of CDK1, a critical kinase that, in complex with Cyclin B, drives the G2/M transition of the cell cycle. By inhibiting CDK1, this compound prevents cells from entering mitosis, leading to cell cycle arrest and subsequent apoptosis.

Caption: this compound inhibits the Cyclin B/CDK1 complex.

References

- 1. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. 1983983-41-0 | CAS DataBase [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound hydrochloride | CDK | TargetMol [targetmol.com]

- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

Application Notes: Avotaciclib Solubility in DMSO and Water

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed information on the solubility of avotaciclib, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in dimethyl sulfoxide (DMSO) and water.[1][2][3][4] This document includes quantitative solubility data, detailed protocols for solubility determination, and information on its mechanism of action for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (also known as BEY1107) is an orally bioavailable small molecule inhibitor that targets CDK1.[2][3][4] CDK1 is a key serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly at the G2/M transition.[2][3] By inhibiting CDK1, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology research, especially for cancers with abnormal CDK1 expression such as pancreatic cancer.[1][2][5] Understanding the solubility of this compound is crucial for the design and execution of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of a compound can be significantly influenced by its salt form. Below is a summary of the reported solubility for both this compound free base and its trihydrochloride salt form in DMSO and water. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

| Compound Form | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| This compound | DMSO | 100 mg/mL | 355.53 mM | Ultrasonic assistance may be required.[4] |

| This compound trihydrochloride | DMSO | 4 mg/mL | 10.23 mM | Use fresh, anhydrous DMSO.[1] |

| This compound trihydrochloride | Water | 78 mg/mL | - | Data for the trihydrochloride salt.[1] |

| This compound | Water | 0.417 mg/mL | - | Predicted value (ALOGPS).[6] |

Mechanism of Action: CDK1 Inhibition

This compound functions by targeting and inhibiting the activity of CDK1.[3] CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition in the cell cycle. Inhibition of CDK1 prevents the phosphorylation of downstream substrates required for mitotic entry, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2]

References

Application Notes and Protocols for Avotaciclib Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of avotaciclib trihydrochloride in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound, obtaining reliable experimental results, and maintaining a safe research environment.

Product Information

| Property | Value | Source |

| Chemical Name | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol trihydrochloride | [1][2] |

| Synonyms | BEY1107 trihydrochloride | [3][4][5][6] |

| CAS Number | 1983984-01-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C13H14Cl3N7O | [2][7][8] |

| Molecular Weight | 390.66 g/mol | [3][4][5][7] |

Safety, Handling, and Personal Protective Equipment (PPE)

This compound trihydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[7]. Standard laboratory safety precautions should be strictly followed.

2.1. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. Avoid generating dust. If dust is generated, use a NIOSH-approved respirator.

2.2. Handling Precautions:

-

Avoid inhalation and contact with eyes and skin[7].

-

Do not eat, drink, or smoke when handling this product[7].

-

Wash hands and any exposed skin thoroughly after handling[7].

-

Ensure adequate ventilation in the handling area[7].

-

Avoid the formation of dust and aerosols[7].

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound trihydrochloride.

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 2-3 years[4][8][9] | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and moisture[3][7]. |

| In Solvent | -80°C | 6 months - 1 year[3][4][9] | Aliquot to avoid repeated freeze-thaw cycles[4]. |

| In Solvent | -20°C | 1 month[3][4][10] | For short-term storage. Protect from light[3][10]. |

Stock Solution Preparation

4.1. Recommended Solvents:

-

DMSO: Soluble up to 4 mg/mL[4][5]. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[4].

4.2. Protocol for Reconstitution:

-

Equilibrate the vial of this compound trihydrochloride to room temperature before opening.

-

Add the desired volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in culture medium to reach the final working concentration[9].

Experimental Workflows

The following diagrams illustrate the recommended workflows for handling and preparing this compound trihydrochloride.

Caption: Workflow for preparing this compound trihydrochloride solutions.

Stability and Incompatibilities

6.1. Chemical Stability: this compound trihydrochloride is stable under the recommended storage conditions[7].

6.2. Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents[7].

6.3. Hazardous Decomposition Products: Under fire conditions, toxic fumes may be emitted[7].

Protocol for Stability Assessment of this compound Trihydrochloride Solutions

This protocol outlines a method to assess the stability of this compound trihydrochloride in a specific solvent under various storage conditions.